2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S2/c1-9-15-10(8-20-9)7-14-21(16,17)13-6-11(18-2)4-5-12(13)19-3/h4-6,8,14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKMDUCHOUMACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 2-Aminothiazole Precursors
The foundational step involves reacting 2-aminothiazole derivatives with sulfonyl chlorides. For the target compound, 2,5-dimethoxybenzene-1-sulfonyl chloride serves as the electrophilic agent. A modified protocol from Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents outlines the procedure:
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Reaction Setup : 2-Aminothiazole (1.0 equiv) is suspended in distilled water with sodium acetate (2.0 equiv) to maintain a basic pH.
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Sulfonyl Chloride Addition : 2,5-Dimethoxybenzene-1-sulfonyl chloride (1.5 equiv) is introduced dropwise at 80–85°C.
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Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC; n-hexane:ethyl acetate, 2:1).
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Workup : The product precipitates as a crystalline solid, which is filtered and recrystallized from ethanol.
Key Variables :
Alkylation of Sulfonamide Intermediates
The sulfonylated intermediate undergoes alkylation to introduce the (2-methyl-1,3-thiazol-4-yl)methyl moiety. A representative method involves:
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Base Activation : The sulfonamide is treated with calcium hydride in DMF to deprotonate the nitrogen.
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Alkylating Agent : (2-Methyl-1,3-thiazol-4-yl)methyl bromide (1.2 equiv) is added at 50–55°C.
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Purification : Crude product is isolated via filtration and purified by column chromatography (silica gel, n-hexane:ethyl acetate).
Yield Optimization :
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Stoichiometry : Excess alkylating agent (1.5 equiv) improves conversion but complicates purification.
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Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in heterogeneous systems.
Detailed Synthetic Protocols and Modifications
N-Sulfonylation of 2-Aminothiazole
Adapting the protocol from, the reaction achieves an 82–88% yield under optimized conditions:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C | Maximizes rate |
| Solvent | H₂O with NaOAc | Reduces hydrolysis |
| Sulfonyl Chloride | 1.5 equiv | Completes reaction |
Characterization :
Alkylation with (2-Methylthiazol-4-yl)Methyl Bromide
The alkylation step proceeds via nucleophilic substitution:
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Base Selection : Calcium hydride outperforms K₂CO₃ in minimizing O-alkylation.
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Solvent Effects : DMF facilitates solubility but requires anhydrous conditions to prevent hydrolysis.
Yield Data :
| Alkylating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| (2-Methylthiazol)MeBr | DMF | 50°C | 78 |
| (2-Methylthiazol)MeBr | THF | 60°C | 65 |
Alternative Methodologies and Comparative Analysis
One-Pot Sulfonylation-Alkylation
A streamlined approach condenses sulfonylation and alkylation into a single vessel:
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Sequential Addition : Sulfonyl chloride and alkylating agent are added sequentially to 2-aminothiazole in DMF.
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Base : Potassium tert-butoxide enables both steps without intermediate isolation.
Advantages :
Limitations :
Solid-Phase Synthesis
Immobilizing 2-aminothiazole on Wang resin enables combinatorial synthesis:
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Resin Loading : 2-Aminothiazole is attached via a photolabile linker.
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Sulfonylation/Alkylation : Reactions proceed on-resin, followed by cleavage with UV light.
Applications :
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Validation
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¹³C NMR : Quaternary carbons of the thiazole ring appear at δ 165–170 ppm.
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Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 369.1 [M+H]⁺.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Thiazole Ring Formation
The thiazole moiety is often synthesized using the Hantzsch thiazole synthesis , which involves α-haloketones and thioamides. For example, thioureido acid derivatives react with monochloroacetic acid in aqueous potassium carbonate to form thiazolones, confirmed by NMR (δ 3.91 ppm for CH₂ protons) .
Attachment to Sulfonamide Core
The thiazole ring is introduced into the benzene sulfonamide framework via nucleophilic substitution . This step requires precise control of reaction conditions (e.g., solvent choice, temperature) to optimize yield and purity.
Key Reaction Mechanisms
Analytical Characterization
The compound is characterized using spectroscopic methods:
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¹H NMR : Confirms CH₂ groups (δ ~3.91 ppm) and aromatic regions.
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¹³C NMR : Identifies carbonyl (δ ~183.3 ppm) and imine (δ ~187.0 ppm) carbons .
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Mass Spectrometry : Validated by molecular weight (273.32 g/mol).
Structural Modifications
The compound undergoes various reactions to alter its chemical properties:
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Alkylation : Introduction of methyl groups to enhance lipophilicity.
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Acylation : Coupling with acid chlorides (e.g., HBTU reagent) to form amides .
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Condensation : Reaction with aldehydes or ketones to form Schiff bases or cyclized derivatives .
Research Findings
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Yield Optimization : Continuous flow reactors improve efficiency and safety in industrial synthesis.
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SAR Analysis : Methoxy groups and thiazole rings enhance reactivity and biological activity compared to analogs lacking these features.
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Cytotoxicity : Thiazole derivatives show potential in anticancer research, with IC₅₀ values often below 30 µM in vitro .
This compound’s reactivity stems from its sulfonamide and thiazole moieties, enabling diverse applications in drug discovery and biochemical studies. Further research into its reaction pathways and structural modifications continues to uncover its therapeutic potential.
Scientific Research Applications
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
2,5-Dimethoxy-N-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide
- Molecular Formula : C₁₆H₁₅N₃O₄S₂
- Key Differences :
- Thiazole Substituent : The thiazole’s 4-position is substituted with a pyridin-3-yl group instead of a methyl group.
- Linkage : The sulfonamide is directly attached to the thiazole’s 2-position, whereas the target compound uses a methylene (-CH₂-) spacer to connect to the thiazole’s 4-position.
- The direct sulfonamide-thiazole linkage in the comparator compound creates a planar structure, contrasting with the conformational flexibility conferred by the methylene group in the target compound .
Tolvaptan
- Molecular Formula : C₂₆H₂₅ClN₆O₃
- Key Differences :
- Core Structure : Tolvaptan contains a bis(2-methyl-1,3-thiazol-4-yl)urea group instead of a sulfonamide.
- Substituents : The thiazole rings are part of a urea-linked benzazepine scaffold, differing from the dimethoxybenzene-sulfonamide framework.
- Functional Impact :
(2-Methyl-1,3-thiazol-4-yl)methanol
- Molecular Formula: C₅H₇NOS
- Key Differences :
- Functional Group : A hydroxyl group replaces the sulfonamide-benzene moiety.
- Size and Complexity : This compound is smaller and lacks the aromatic methoxy substitutions.
- Functional Impact: The hydroxyl group increases hydrophilicity, making it less membrane-permeable than the sulfonamide derivative.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Metabolic Stability : The 2-methyl thiazole substituent in the target compound may reduce oxidative metabolism compared to the pyridinyl group in the comparator, which is prone to cytochrome P450-mediated oxidation .
Conformational Flexibility : The methylene spacer in the target compound allows for adaptable binding modes, whereas the planar structure of the pyridinyl-thiazole derivative may restrict target engagement .
Biological Activity
2,5-Dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. The unique structural features, including a sulfonamide group and a thiazole ring, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Structural Characteristics
The compound's structure can be represented as follows:
Key features include:
- Benzene Ring : Substituted with two methoxy groups.
- Sulfonamide Group : Known for its biological activity.
- Thiazole Ring : Imparts additional reactivity and interaction capabilities with biological targets.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity with varying Minimum Inhibitory Concentrations (MICs).
| Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23 - 0.70 | 0.47 - 0.94 |
| Escherichia coli | 0.47 - 0.94 | Not specified |
| Salmonella Typhimurium | 0.23 - 0.70 | Not specified |
These results suggest that the compound is particularly effective against Bacillus cereus, while showing moderate activity against E. coli and S. Typhimurium .
Anticancer Activity
The thiazole moiety in the compound has been linked to anticancer properties. In vitro studies have shown that derivatives of thiazole exhibit significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Human glioblastoma U251 | < 10 |
| Human melanoma WM793 | < 10 |
Research indicates that the presence of electron-donating groups enhances the anticancer activity of thiazole derivatives . The structure-activity relationship (SAR) analysis reveals that modifications to the phenyl ring influence cytotoxicity significantly.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The sulfonamide group can form hydrogen bonds with enzymes, inhibiting their activity.
- Receptor Modulation : The thiazole ring may interact with various receptors, modulating their function and influencing cellular pathways.
These interactions can lead to various biological effects, including antimicrobial efficacy and anticancer activity .
Case Studies
Several studies have reported on the synthesis and evaluation of related compounds with similar structures:
- A study on thiazole-bearing molecules indicated that modifications in substituents significantly affect their biological activities, including anticonvulsant and anticancer properties .
- Another investigation highlighted the synthesis of new heteroaryl thiazole derivatives, which showed promising antimicrobial activity across multiple bacterial strains .
Q & A
Q. Methodological Workflow :
NMR Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C2/C5 of benzene, thiazole-CH2 linkage).
- Compare chemical shifts with DFT-calculated values for validation .
Mass Spectrometry (HRMS) :
- Confirm molecular ion [M+H]⁺ or [M–H]⁻ peaks within ±2 ppm error.
X-ray Crystallography :
- Resolve bond angles and torsion angles (e.g., sulfonamide S–N bond ~1.63 Å) .
Elemental Analysis :
- Ensure C, H, N, S percentages align with theoretical values (±0.3%).
Basic: What are the solubility and formulation considerations for this compound in preclinical studies?
- Solubility :
- Poor in water; moderately soluble in DMSO (>10 mM) or DMF.
- Use co-solvents (e.g., PEG-400) for in vitro assays.
- Stability :
- Store at –20°C under inert gas (N₂/Ar) to prevent sulfonamide hydrolysis.
- Avoid prolonged exposure to light due to the thiazole moiety’s photosensitivity .
Advanced: How can density functional theory (DFT) calculations aid in understanding its electronic and structural properties?
Q. Protocol :
Geometry Optimization :
- Use Gaussian 09/16 with B3LYP/6-31G(d,p) basis set to optimize molecular structure .
Frontier Molecular Orbitals (FMOs) :
- Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at sulfonamide sulfur).
Electrostatic Potential (ESP) Maps :
- Identify regions of high electron density (e.g., methoxy oxygen atoms) for hydrogen bonding analysis.
Vibrational Frequencies :
- Compare computed IR spectra (e.g., S=O stretch ~1350 cm⁻¹) with experimental data .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Case Example : Discrepancies in IC₅₀ values for kinase inhibition.
- Step 1 : Validate assay conditions (e.g., ATP concentration, pH).
- Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Step 3 : Analyze stereoelectronic effects via DFT (e.g., sulfonamide conformation impacting target binding) .
- Step 4 : Cross-reference with structural analogs (e.g., NBOMe derivatives) to identify substituent-dependent trends .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Core Modifications :
Substituent Effects :
Bioisosteric Replacement :
- Substitute sulfonamide with carbamate or urea to modulate pharmacokinetics .
Pharmacophore Mapping :
- Overlay docking poses with known ligands (e.g., serotonin receptor antagonists) to identify critical interactions .
Advanced: What in silico approaches predict its potential biological targets?
Molecular Docking :
- Use AutoDock Vina to screen against GPCRs (e.g., 5-HT₂A due to structural similarity to NBOMe compounds) .
Pharmacophore Modeling :
- Define features (e.g., aromatic rings, hydrogen bond acceptors) using Schrödinger’s Phase.
ADMET Prediction :
- Employ SwissADME to estimate blood-brain barrier permeability (logBB >0.3) and CYP450 inhibition risks .
Safety: What precautions are critical during handling and storage?
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential sulfonamide dust inhalation .
- Storage : Keep in amber vials with desiccants (silica gel) at –20°C.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
